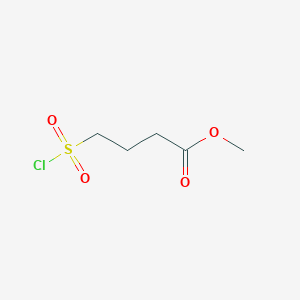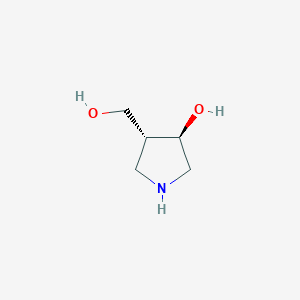
2-(Trifluormethyl)-1H-Pyrrol
Übersicht
Beschreibung
The compound “2-(trifluoromethyl)-1H-pyrrole” belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a five-membered aromatic ring with one nitrogen atom and four carbon atoms. The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom .
Synthesis Analysis
While specific synthesis methods for “2-(trifluoromethyl)-1H-pyrrole” were not found, trifluoromethylated compounds can be synthesized through various methods. For instance, 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles can be synthesized in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Die Trifluormethylgruppe ist ein häufiges Merkmal in vielen pharmazeutischen Verbindungen, da sie die Bioaktivität und metabolische Stabilität von Medikamenten verbessern kann . “2-(Trifluormethyl)-1H-Pyrrol” -Derivate können bei der Entwicklung neuer Medikamente verwendet werden, wobei der Pyrrolring zum Pharmakophor beitragen und die Wirksamkeit oder Selektivität des Medikaments verbessern kann.
Agrochemische Formulierungen
Verbindungen mit einer Trifluormethylgruppe, wie z. B. “this compound”, werden häufig in Agrochemikalien verwendet . Sie können als Zwischenprodukte bei der Synthese von Pestiziden oder Herbiziden dienen und Schutz vor Schädlingen bieten und den Ernteertrag steigern.
Materialwissenschaften
In den Materialwissenschaften kann die Einarbeitung von fluorierten Verbindungen wie “this compound” zur Entwicklung neuartiger Polymere und Harze mit verbesserter thermischer und chemischer Stabilität führen. Diese Materialien können in verschiedenen Hochleistungsanwendungen verwendet werden.
Elektronik
Die einzigartigen Eigenschaften fluorierter aromatischer Verbindungen, einschließlich derer mit der “this compound”-Struktur, werden in der Elektronikindustrie genutzt . Sie können aufgrund ihrer hervorragenden dielektrischen Eigenschaften und thermischen Stabilität bei der Herstellung von semi-alizyklischen Polyimiden für optoelektronische Anwendungen verwendet werden.
Katalyse
“this compound” und seine Derivate können eine Rolle in der Katalyse spielen, insbesondere in Photoredoxreaktionen . Diese Reaktionen sind entscheidend für die Einführung von Fluoratomen in organische Substrate, was eine bedeutende Transformation in der synthetischen Chemie darstellt.
Bildgebung und Diagnostik
Fluorierte Verbindungen, einschließlich derer, die “this compound” enthalten, werden in der medizinischen Bildgebung und Diagnostik verwendet . Das Vorhandensein von Fluoratomen kann den Kontrast und die Spezifität von Bildgebungsmitteln verbessern und so die Früherkennung von Krankheiten unterstützen.
Wirkmechanismus
Target of Action
For instance, trifluoromethyl ketone has been reported to inhibit histone deacetylase enzymes , which play a crucial role in regulating gene expression .
Mode of Action
It displays a fast-on–fast-off mechanism against class-IIa HDACs 4 and 7, but slow-binding mechanisms against class-I and class-IIb enzymes (HDACs 1–3, 6 and 8) .
Biochemical Pathways
The trifluoromethyl group has been associated with the inhibition of histone deacetylase enzymes, which play a significant role in regulating gene expression
Pharmacokinetics
It has been suggested that the modification of certain compounds with a trifluoromethyl group could result in faster kinetics for tracer’s uptake .
Result of Action
The trifluoromethyl group has been associated with the inhibition of histone deacetylase enzymes , suggesting that 2-(trifluoromethyl)-1H-pyrrole may have a similar effect.
Action Environment
It’s worth noting that the degradation of trifluoromethyl-substituted aromatic compounds, which could include 2-(trifluoromethyl)-1h-pyrrole, is less well-studied
Zukünftige Richtungen
The use of trifluoromethyl groups in organic synthesis and medicinal chemistry is a topic of ongoing research. Future directions may include the development of new synthetic methods, the study of the properties and reactivity of trifluoromethylated compounds, and the design of new drugs and materials .
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N/c6-5(7,8)4-2-1-3-9-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDHYYCFEMRCDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448684 | |
| Record name | 1H-Pyrrole, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67095-60-7 | |
| Record name | 1H-Pyrrole, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1610236.png)
![1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine](/img/structure/B1610241.png)



![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1610247.png)
![5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B1610248.png)

